3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one
Description
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-2-one core structure, which is often associated with various biological activities.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H28N2O5/c1-25-8-10-26(11-9-25)12-13-30-19-6-4-18-14-20(24(27)31-22(18)16-19)17-5-7-21(28-2)23(15-17)29-3/h4-7,14-16H,8-13H2,1-3H3 |
InChI Key |
ZEFURBLHJBNZJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of 3,4-dimethoxyphenol with an appropriate alkyl halide, followed by cyclization to form the chromen-2-one core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Structural Features
The compound features a chromone backbone substituted with a dimethoxyphenyl group and a piperazine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.
- Case Studies : Research has shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by disrupting cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- In Vitro Studies : It has demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of the piperazine ring is believed to enhance its interaction with microbial membranes.
- Potential Uses : This antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.
Neuropharmacological Effects
The piperazine component of the compound is known to influence neurotransmitter systems:
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions and exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Case Studies : Animal models have shown improved memory retention and reduced neuroinflammation when treated with this compound.
Synthetic Routes
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves:
- Formation of the Chromone Core : Starting from appropriate phenolic precursors.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
Derivative Studies
Derivatives of this compound have been synthesized to enhance its biological activity:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Increased methoxy groups | Enhanced anticancer activity |
| Compound B | Altered piperazine structure | Improved antimicrobial properties |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)propane-1,2-diol
- 3-(3,4-dimethoxyphenyl)-propionic acid
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one apart from similar compounds is its unique combination of a chromen-2-one core with a piperazine moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one , also known by its systematic name, is a derivative of chromen-2-one that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.478 g/mol. The structure features a chromen-2-one core substituted with a dimethoxyphenyl group and a piperazine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:
- Antioxidant Activity : Compounds in the chromen-2-one class have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Some derivatives demonstrate inhibition of acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Several studies report that chromen derivatives possess antimicrobial properties against various Gram-positive and Gram-negative bacteria.
Biological Activity Overview
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition :
A study investigated the dual activity of similar chromen derivatives as potent AChE inhibitors and antioxidants. The results indicated that modifications to the phenyl and piperazine groups significantly enhanced inhibitory potency against AChE, suggesting that this compound could be beneficial in Alzheimer's disease treatment . -
Antioxidant Properties :
In vitro assays demonstrated that the compound exhibited strong antioxidant capabilities through DPPH radical scavenging assays. The IC50 values were found to be lower than those of ascorbic acid, indicating superior antioxidant activity . -
Antimicrobial Efficacy :
Research on related chromen derivatives showed significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its ability to disrupt bacterial cell membranes .
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